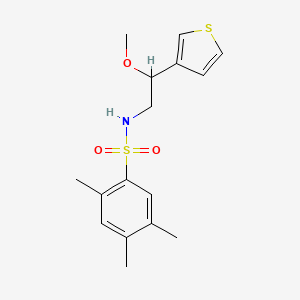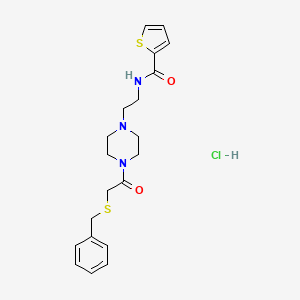
N-(2-(4-(2-(benzylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(2-(benzylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C20H26ClN3O2S2 and a molecular weight of 440.02. It is a derivative of piperazine, a class of compounds that have been used in the development of various pharmaceuticals .
Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Carboxamides
Research has explored the synthesis and evaluation of heterocyclic analogues, such as thiophene-carboxamides, for their potential as antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize specific behavioral responses in mice. Such studies are crucial for developing new therapeutic agents with fewer side effects compared to existing medications (Norman, Navas, Thompson, & Rigdon, 1996).
Inhibitory Activity Towards Human Leukocyte Elastase
Another research avenue involves synthesizing thiophene derivatives, such as 2-(diethylamino)thieno1,3ŏxazin-4-ones, and evaluating their in vitro inhibitory activity towards human leukocyte elastase (HLE). These studies provide insights into the potential therapeutic applications of such compounds for diseases involving elastase-related pathomechanisms (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).
Anti-Inflammatory and Analgesic Agents
Further research has focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. This research showcases the potential of thiophene derivatives in developing new therapeutic agents that target cyclooxygenase enzymes, offering potential treatments for inflammation and pain with high COX-2 selectivity and minimal side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Acetylcholinesterase Activity
Investigations into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity highlight the relevance of thiophene derivatives in treating neurodegenerative diseases, such as Alzheimer's disease. By substituting the benzamide with various moieties, researchers aim to enhance the therapeutic efficacy and selectivity of these compounds for treating cognitive impairments (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Propriétés
IUPAC Name |
N-[2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c24-19(16-26-15-17-5-2-1-3-6-17)23-12-10-22(11-13-23)9-8-21-20(25)18-7-4-14-27-18;/h1-7,14H,8-13,15-16H2,(H,21,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXMEOELINWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2419926.png)
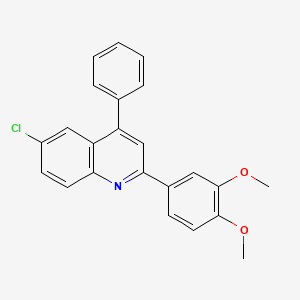
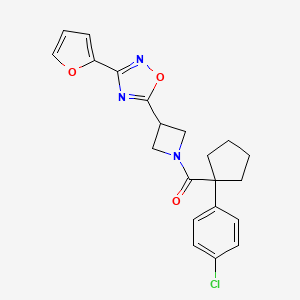
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2419930.png)
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)
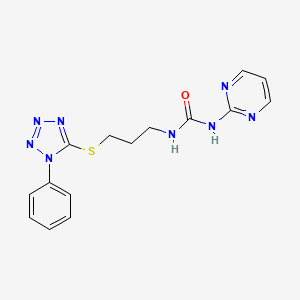
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
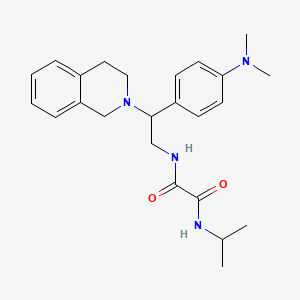
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)
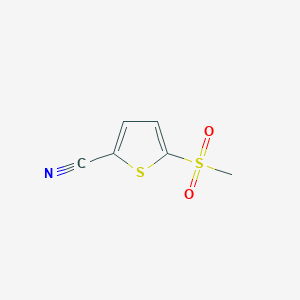


![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2419947.png)
